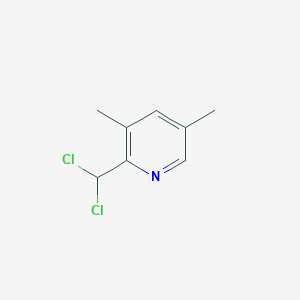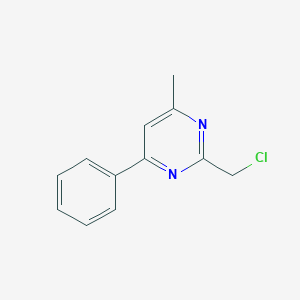
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-methylpyrimidine with a phenylating agent under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out under acidic conditions to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine oxides using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethyl-4-methylquinazoline: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
2-Chloromethyl-4-methylpyrimidine: Lacks the phenyl group at position 6.
4-Methyl-6-phenylpyrimidine: Lacks the chloromethyl group at position 2.
Uniqueness
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89966-84-7 |
|---|---|
Formule moléculaire |
C12H11ClN2 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9-7-11(15-12(8-13)14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
WJUQCUDJEMMLKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)CCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


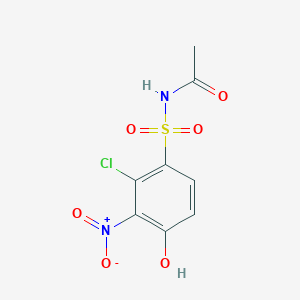
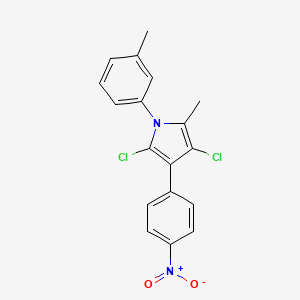
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
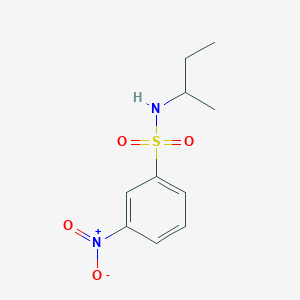
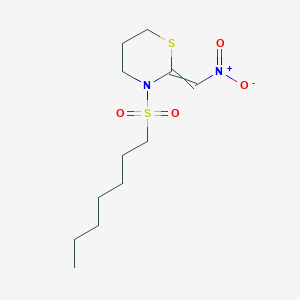
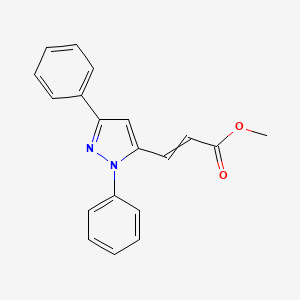

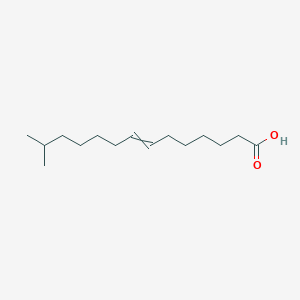
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
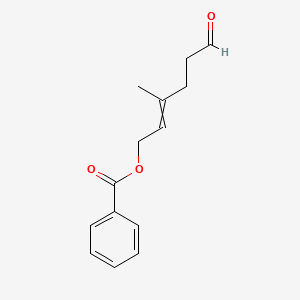

silane](/img/structure/B14387275.png)
